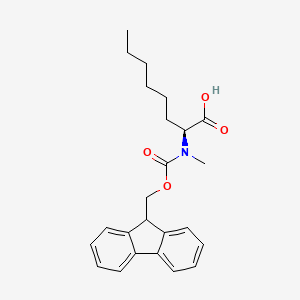
Fmoc-MeAoc(2)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc (9-fluorenylmethyloxycarbonyl) is a protective group used in peptide synthesis . Amino acids and short peptides modified with the Fmoc group possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .
Synthesis Analysis
In Fmoc solid-phase peptide synthesis, the peptide chain is assembled step by step, one amino acid at a time, while attached to an insoluble resin support . The Fmoc group is used as a temporary protecting group for the N-terminus, and is cleaved by secondary amines such as piperidine .Molecular Structure Analysis
The intrinsic hydrophobicity and aromaticity of Fmoc are well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .Chemical Reactions Analysis
The Fmoc protecting group is removed from the resin using an organic base, typically 4-methylpiperidine . Deprotection can be conducted in a solution of 4-methylpiperidine in DMF (20–30 % by volume) for 1–5 min (2 times) .Wissenschaftliche Forschungsanwendungen
Fabrication of Functional Materials
Fmoc-modified amino acids and short peptides, including Fmoc-MeAoc(2)-OH, are simple bio-inspired building blocks for the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, leading to self-assembly .
Cell Cultivation
Fmoc-modified amino acids and short peptides have been used in cell cultivation . Their biocompatibility and ability to form diverse nanostructures make them suitable for creating an environment for cell growth .
Bio-Templating
Bio-templating is another application of Fmoc-modified amino acids and short peptides . They can serve as templates for the synthesis of other bio-inspired materials .
Optical Applications
The self-assembled structures of Fmoc-modified amino acids and short peptides have unique optical properties . This makes them useful in the development of optical devices .
Drug Delivery
Fmoc-modified amino acids and short peptides can be used in drug delivery systems . Their ability to form nanostructures can be exploited to encapsulate drugs and deliver them to specific locations in the body .
Catalytic Applications
Fmoc-modified amino acids and short peptides have shown potential in catalysis . The self-assembled structures can create catalytic sites for various reactions .
Therapeutic Applications
Fmoc-modified amino acids and short peptides have therapeutic properties . They can be used in the treatment of various diseases .
Antibiotic Applications
Fmoc-modified amino acids and short peptides have antibiotic properties . They can be used in the development of new antibiotics .
Wirkmechanismus
Target of Action
Fmoc-MeAoc(2)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the amino groups of other amino acids in a peptide chain . The Fmoc group serves as a temporary protecting group for the N-terminus of the amino acid during peptide synthesis .
Mode of Action
The Fmoc group is used to protect the Nα-amino group during the peptide bond formation . This protection is crucial to prevent unwanted side reactions during the synthesis process . The Fmoc group is then removed by secondary amines such as piperidine, allowing the next amino acid to be added to the peptide chain .
Biochemical Pathways
The Fmoc group plays a significant role in the self-assembly of modified amino acids and short peptides . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, resulting in the formation of structures like nanofibrillar structures and viscoelastic hydrogels .
Result of Action
The result of the action of Fmoc-MeAoc(2)-OH is the successful synthesis of peptides with the desired sequence . The use of the Fmoc group allows for the rapid and efficient synthesis of peptides, including those of significant size and complexity .
Action Environment
The action of Fmoc-MeAoc(2)-OH is influenced by the conditions under which peptide synthesis occurs . Factors such as temperature, solvent, and the presence of secondary amines for deprotection can all impact the efficacy and stability of the compound during peptide synthesis .
Zukünftige Richtungen
Fmoc-modified amino acids and short peptides have shown potential for applications in various fields, including cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties . They could be used to fabricate hydrogels, frequently used as extracellular matrix-mimicking scaffolds for cell growth in tissue engineering .
Eigenschaften
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-3-4-5-6-15-22(23(26)27)25(2)24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,3-6,15-16H2,1-2H3,(H,26,27)/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYALCSQHDRWTQS-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-MeAoc(2)-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

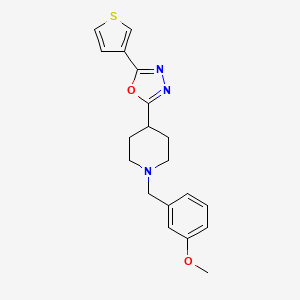
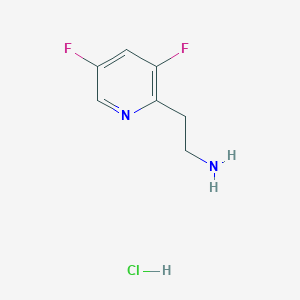
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-nitrobenzamide hydrochloride](/img/structure/B2381863.png)
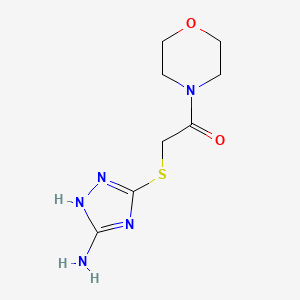
![4-[butyl(methyl)sulfamoyl]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2381865.png)
![3-(4-bromophenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2381866.png)
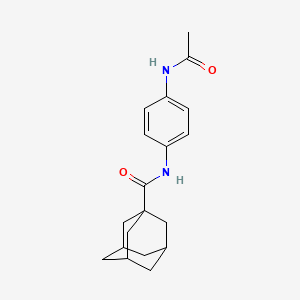
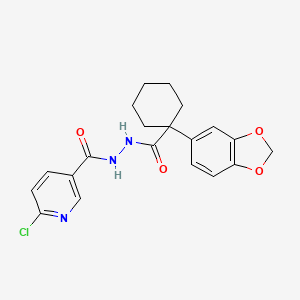
![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2381871.png)


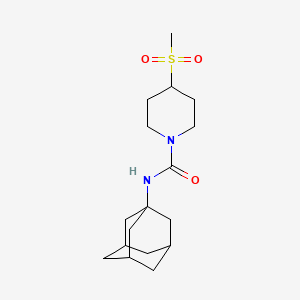

![3-(3,5-dimethylphenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2381884.png)